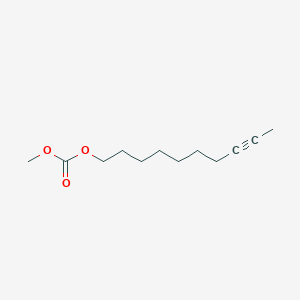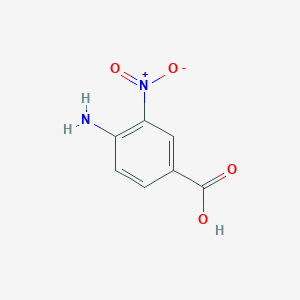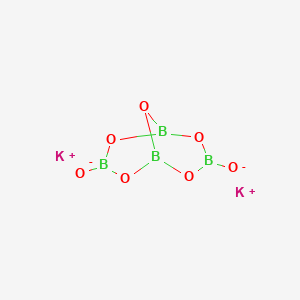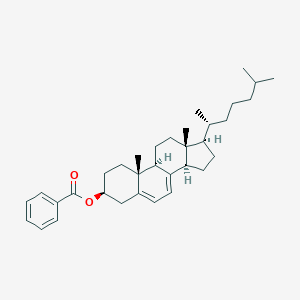
4,4'-Dimethoxybenzil
Descripción general
Descripción
4,4’-Dimethoxybenzil is a compound with the molecular formula C16H14O4 . It is known to inhibit human intestinal carboxyl esterase (hiCE) with a Ki of 70 nM .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxybenzil is characterized by its molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)ethane-1,2-dione .Chemical Reactions Analysis
While specific chemical reactions involving 4,4’-Dimethoxybenzil are not detailed in the retrieved sources, it is known that this compound plays a role in the N-alkylation of amides, lactams, carbamates, ureas, and anilines in acetic acid during H2SO4 catalysis .Physical And Chemical Properties Analysis
4,4’-Dimethoxybenzil has a molecular weight of 270.28 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Organic Synthesis
“4,4’-Dimethoxybenzil” is used in organic synthesis . It is a complex ketone that is used as a building block in the synthesis of various organic compounds .
Mesomorphic Properties
A substituted bis(dithiolene)nickel complex derived from “4,4’-Dimethoxybenzil” has been reported to have mesomorphic properties . Mesomorphic compounds are intermediates between crystalline and liquid states, and they are of interest in the field of liquid crystal technology .
Diffuse Scattering Studies
“4,4’-Dimethoxybenzil” has been used in studies of diffuse scattering via Monte Carlo computer-simulation models . This research can provide insights into the behavior of molecules and their interactions .
Inhibitor of Human Carboxylesterase-2 (hCE-2)
Although not directly related to “4,4’-Dimethoxybenzil”, a similar compound, “2-Chloro-3’,4’-dimethoxybenzil”, has been identified as a specific inhibitor of human carboxylesterase-2 (hCE-2). This suggests potential applications of “4,4’-Dimethoxybenzil” in biochemical research and drug development.
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzil group, which is similar to “4,4’-Dimethoxybenzil”, has been introduced as a protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation . This suggests potential applications of “4,4’-Dimethoxybenzil” in materials science and surface chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNANGXWUZWWFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061631 | |
| Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxybenzil | |
CAS RN |
1226-42-2 | |
| Record name | 4,4′-Dimethoxybenzil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethoxybenzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethoxybenzil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethoxybenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anisil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DR7869CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4,4'-Dimethoxybenzil?
A1: 4,4'-Dimethoxybenzil (C16H14O4) is an organic compound belonging to the benzil family. It is characterized by a central diketone moiety (C(=O)-C(=O)) flanked by two benzene rings. Each benzene ring is further substituted at the para position with a methoxy group (-OCH3). [, , ] This structure gives rise to unique properties that have been investigated through various methods including X-ray crystallography and NMR spectroscopy. [, ]
Q2: How does the molecular conformation of 4,4'-Dimethoxybenzil influence its color in the solid state?
A2: Research has shown a correlation between the crystal color of 4,4'-Dimethoxybenzil derivatives and their molecular conformation. Colourless derivatives, such as 2,2'-dimethoxybenzil and 4,4'-diethoxybenzil, adopt a conformation where the aromatic rings are orthogonal to each other. In contrast, the yellow 4,4'-Dimethoxybenzil and the yellow polymorph of 4,4'-dibenzyloxybenzil exhibit a different conformation in the solid state. [] This suggests that the relative orientation of the aromatic rings, influenced by the substituents, plays a role in the compound's electronic structure and light absorption properties.
Q3: How do methyl substituents on phenanthroline ligands impact the guest-binding ability of self-assembled cages derived from 4,4'-Dimethoxybenzil?
A4: Research has demonstrated that the presence and position of methyl substituents on the phenanthroline ligands, even at positions remote from the binding cavity, can significantly affect the guest-binding properties of self-assembled cages. For example, the introduction of methyl groups at the 2,9-positions of the phenanthroline ligand allowed the cage to accommodate a larger guest molecule like tetraphenylsilane. [] On the other hand, bulky mesityl groups with a para-methyl substituent led to restricted motion of encapsulated 4,4'-Dimethoxybenzil at elevated temperatures. [] These findings highlight the subtle yet significant influence of remote substituents on molecular recognition and dynamics within these self-assembled systems.
Q4: How is 4,4'-Dimethoxybenzil used in the extraction and preconcentration of metal ions?
A5: 4,4'-Dimethoxybenzil bisthiosemicarbazone (DBTS), a chelating agent derived from 4,4'-Dimethoxybenzil, plays a crucial role in the extraction and preconcentration of trace amounts of copper(II) and lead(II) ions from water samples. [, ] DBTS forms stable complexes with these metal ions, enabling their selective separation and analysis. This method utilizes microfluidic devices with immobilized DBTS on solid supports like silica, facilitating efficient extraction and preconcentration of the target metal ions. [, ] This approach offers advantages such as high sensitivity, low detection limits, and applicability to environmental samples.
Q5: How does 4,4'-Dimethoxybenzil react with urea under alkaline conditions?
A7: 4,4'-Dimethoxybenzil reacts with urea and N-methylurea in the presence of a base to yield 5,5-diphenylhydantoins or their substituted analogs. [] Kinetic studies indicate that the reaction proceeds through a mechanism involving the rate-determining attack of the urea anion on the carbonyl carbon of 4,4'-Dimethoxybenzil. This is followed by rapid cyclization and a slower rearrangement step to form the final hydantoin product. [] Interestingly, when NN′-dimethylurea is used instead of urea or N-methylurea, a diol product is formed. []
Q6: Can 4,4'-Dimethoxybenzil be used in the development of sensors for specific ions?
A8: Research suggests that 4,4'-Dimethoxybenzil bisthiosemicarbazone (DBTS) can serve as a neutral carrier in poly(vinyl chloride) (PVC) membrane electrodes for the selective detection of Fe3+ ions. [] These electrodes exhibited a near-Nernstian response to Fe3+ concentrations over a wide range, with high selectivity against other metal ions. [] This highlights the potential of 4,4'-Dimethoxybenzil derivatives as sensing elements in electrochemical sensors for various applications.
Q7: What is known about the photochemical behavior of 4,4'-Dimethoxybenzil on a silica gel surface?
A9: Studies on the photochemical behavior of 4,4'-Dimethoxybenzil on dry silica gel revealed an interesting observation. While benzil derivatives with a lowest n,π excited state underwent photoreactions to yield benzoic acids and bibenzofuranones, 4,4'-Dimethoxybenzil remained unreactive under similar conditions. [] This lack of reactivity is attributed to the possible π,π nature of the lowest excited state in 4,4'-Dimethoxybenzil, suggesting a distinct photochemical pathway compared to other benzil analogs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














